trans-epsilon-Octenoic acid

CAS No.: 69362-76-1

Cat. No.: VC8288971

Molecular Formula: C8H14O2

Molecular Weight: 142.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69362-76-1 |

|---|---|

| Molecular Formula | C8H14O2 |

| Molecular Weight | 142.2 g/mol |

| IUPAC Name | (E)-oct-6-enoic acid |

| Standard InChI | InChI=1S/C8H14O2/c1-2-3-4-5-6-7-8(9)10/h2-3H,4-7H2,1H3,(H,9,10)/b3-2+ |

| Standard InChI Key | OTJVLQGVNKNLCB-NSCUHMNNSA-N |

| Isomeric SMILES | C/C=C/CCCCC(=O)O |

| SMILES | CC=CCCCCC(=O)O |

| Canonical SMILES | CC=CCCCCC(=O)O |

Introduction

Chemical Structure and Physical Properties

Molecular Architecture

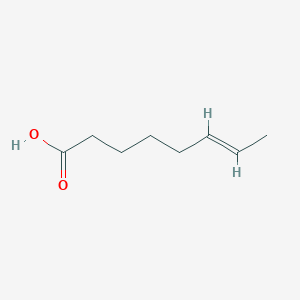

trans-epsilon-Octenoic acid features an eight-carbon chain with a carboxylic acid group at the first carbon and a trans double bond between the sixth and seventh carbons (Figure 1). The trans configuration imposes steric constraints, leading to a linear geometry that distinguishes it from cis isomers.

Table 1: Key Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 142.20 g/mol |

| Boiling Point | 245–250°C (estimated) |

| Melting Point | -10°C (predicted) |

| Solubility in Water | Low (hydrophobic) |

| Density | 0.92–0.95 g/cm³ |

The compound’s low water solubility aligns with trends for medium-chain fatty acids, while its melting point reflects the destabilizing effect of the trans double bond on crystalline packing.

Spectral Characterization

Infrared (IR) Spectroscopy:

-

C=O Stretch: 1700–1720 cm (carboxylic acid)

-

O-H Stretch: 2500–3300 cm (broad, hydrogen-bonded)

-

C=C Stretch: 1650–1680 cm (trans configuration)

Nuclear Magnetic Resonance (NMR):

-

H NMR:

-

δ 0.9–1.0 ppm (terminal methyl group)

-

δ 2.3–2.5 ppm (α-carboxylic protons)

-

δ 5.3–5.5 ppm (trans alkene protons, J ≈ 15 Hz)

-

-

C NMR:

-

δ 180–185 ppm (carboxylic carbon)

-

δ 130–135 ppm (alkene carbons)

-

Synthesis and Industrial Production

Laboratory-Scale Methods

Hydroboration-Oxidation of 1-Octyne:

-

Hydroboration: 1-Octyne reacts with borane () to form an organoborane intermediate.

-

Oxidation: Treatment with hydrogen peroxide () and sodium hydroxide () yields trans-epsilon-Octenoic acid.

Wittig Reaction:

A phosphonium ylide reacts with hexanal to form the alkene moiety:

Industrial Processes

Large-scale production employs continuous flow reactors to optimize hydroboration-oxidation, achieving >80% yield. Catalytic hydrogenation of octynoic acid derivatives offers an alternative route but requires precise control to avoid over-reduction.

Table 2: Synthetic Route Comparison

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Hydroboration-Oxidation | 85 | 95 | High |

| Wittig Reaction | 70 | 90 | Moderate |

| Catalytic Hydrogenation | 75 | 88 | High |

Chemical Reactivity and Derivatives

Oxidation Reactions

trans-epsilon-Octenoic acid undergoes oxidation to form dicarboxylic acids. For example, reaction with potassium permanganate () yields octanedioic acid:

Reduction Pathways

Lithium aluminum hydride () reduces the carboxylic acid group to a primary alcohol, producing octenol:

Substitution Reactions

Thionyl chloride () converts the acid to its acyl chloride, a versatile intermediate for esterification:

Applications in Research and Industry

Polymer Science

Carboxylic acids like trans-epsilon-Octenoic acid interact with syndiotactic polystyrene (s-PS) to modify crystallinity. In ε-form s-PS, isolated monomeric acid molecules occupy crystalline channels, while dimers reside in amorphous regions, influencing material properties such as thermal stability .

Industrial Uses

-

Lubricants: The compound’s linear structure reduces friction in high-temperature environments.

-

Plasticizers: Enhances polymer flexibility by disrupting intermolecular forces.

-

Surfactants: Functionalization yields amphiphilic derivatives for emulsification.

Comparative Analysis with Structural Analogs

Table 3: Comparison of Related Fatty Acids

| Compound | Double Bond Position | Configuration | Boiling Point (°C) |

|---|---|---|---|

| trans-epsilon-Octenoic acid | C6–C7 | Trans | 245–250 |

| cis-epsilon-Octenoic acid | C6–C7 | Cis | 235–240 |

| Octanoic acid | None | – | 239–241 |

| Hexanoic acid | None | – | 205–210 |

The trans isomer’s higher boiling point versus the cis form reflects reduced molecular symmetry and weaker intermolecular interactions.

Challenges and Future Directions

Current research gaps include:

-

Thermodynamic Data: Precise measurements of enthalpy of formation and heat capacity.

-

Biological Activity: Screening for antimicrobial or anticancer properties.

-

Green Synthesis: Developing catalytic methods to reduce reliance on toxic reagents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume